molecular formula C26H42O4 B032757 Dinonyl phthalate CAS No. 84-76-4

Dinonyl phthalate

Cat. No.: B032757
CAS No.: 84-76-4
M. Wt: 418.6 g/mol
InChI Key: DROMNWUQASBTFM-UHFFFAOYSA-N
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Description

Dinonyl phthalate is an organic compound belonging to the class of phthalates, which are esters of phthalic acid. It is commonly used as a plasticizer, a substance added to plastics to increase their flexibility, transparency, durability, and longevity. This compound is characterized by its oily, viscous liquid form and is widely used in various industrial applications.

Mechanism of Action

Target of Action

Dinonyl phthalate, also known as Diisononyl phthalate (DINP), is primarily used as a plasticizer . Its primary targets are the polyvinyl chloride (PVC) plastics, copolymers, and resins . These materials are incorporated into a wide range of consumer goods, and DINP imparts flexibility and workability to these products .

Mode of Action

DINP is incorporated into the PVC polymer matrix to impart flexibility and workability . It is typically a mixture of chemical compounds consisting of various isononyl esters of phthalic acid . The interaction of DINP with its targets results in the production of flexible PVC plastics, which are used in a wide variety of applications .

Biochemical Pathways

It is known that dinp can cause changes in the physical and chemical attributes of pvc plastics, copolymers, and resins .

Result of Action

The molecular and cellular effects of DINP’s action primarily involve changes in the physical properties of PVC plastics, copolymers, and resins . By imparting flexibility and workability, DINP allows these materials to be used in a wide range of applications.

Action Environment

The action of DINP can be influenced by various environmental factors. For instance, the widespread production and use of DINP in North America, Europe, and Japan have raised concerns about its environmental fate and potential human health effects . Furthermore, the noncovalent bond of DINP to polymer matrices and its potential release and migration from plastic products can also influence its action, efficacy, and stability .

Preparation Methods

Synthetic Routes and Reaction Conditions

Dinonyl phthalate is synthesized through the esterification of phthalic anhydride with nonyl alcohol. The reaction typically occurs under acidic conditions, often using sulfuric acid as a catalyst. The process involves heating the reactants to facilitate the esterification reaction, resulting in the formation of this compound and water as a byproduct .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale esterification processes. The reactants, phthalic anhydride and nonyl alcohol, are mixed in a reactor and heated to the desired temperature. The reaction is catalyzed by an acid, such as sulfuric acid, and the mixture is continuously stirred to ensure complete reaction. The resulting this compound is then purified through distillation to remove any unreacted starting materials and byproducts .

Chemical Reactions Analysis

Types of Reactions

Dinonyl phthalate, being an ester, undergoes several types of chemical reactions:

Common Reagents and Conditions

Major Products Formed

Properties

IUPAC Name

dinonyl benzene-1,2-dicarboxylate
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InChI

InChI=1S/C26H42O4/c1-3-5-7-9-11-13-17-21-29-25(27)23-19-15-16-20-24(23)26(28)30-22-18-14-12-10-8-6-4-2/h15-16,19-20H,3-14,17-18,21-22H2,1-2H3
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InChI Key

DROMNWUQASBTFM-UHFFFAOYSA-N
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Canonical SMILES

CCCCCCCCCOC(=O)C1=CC=CC=C1C(=O)OCCCCCCCCC
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Molecular Formula

C26H42O4
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DSSTOX Substance ID

DTXSID9047966
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Molecular Weight

418.6 g/mol
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Physical Description

Dinonyl phthalate is an odorless colorless liquid. (USCG, 1999), Liquid, Colorless liquid; [Hawley]
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Record name 1,2-Benzenedicarboxylic acid, 1,2-dinonyl ester, branched and linear
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Boiling Point

775 °F at 760 mmHg (USCG, 1999), 413 °C
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Flash Point

420 °F (USCG, 1999), 420 °F; 215 °C /(method not specified)/
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Solubility

Phthalate esters are soluble to various extents in many common organic solvents and oils, but have a relatively low solubility in water. /Phthalate esters/, Insoluble in water
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Density

0.97 (USCG, 1999) - Less dense than water; will float, 0.972 at 20 °C
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Vapor Pressure

0.00000051 [mmHg], VP: 1 mm Hg at 205 °C
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Color/Form

Colorless liquid

CAS No.

84-76-4, 68515-45-7, 68648-92-0
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Synthesis routes and methods

Procedure details

567 g of nonyl alcohol produced in Example 1 was combined with 280 g of phthalic anhydride, 200 g of toluene and 5.5 g of methanesulfonic acid. The reaction was set up for reflux through a Dean-Stark trap using a nitrogen purge and slow stiffing. The reactor contents were refluxed for 5 hours. Residual catalyst was neutralized with a 10% NaCO3 solution and the product was water washed. The product was purified by vacuum stripping and distillation to yield 818 g of dinonyl phthalate.
Quantity
567 g
Type
reactant
Reaction Step One
Quantity
280 g
Type
reactant
Reaction Step Two
Quantity
5.5 g
Type
catalyst
Reaction Step Three
Quantity
200 g
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Customer
Q & A

ANone: Dinonyl phthalate has the molecular formula C26H42O4 and a molecular weight of 418.6 g/mol. []

ANone: Researchers have utilized various spectroscopic techniques to characterize DNP. Infrared (IR) spectroscopy helps identify functional groups like ester linkages within the molecule. Nuclear magnetic resonance (NMR) spectroscopy, including 1H-NMR and 13C-NMR, provides detailed information about the hydrogen and carbon environments, aiding in structure elucidation. Mass spectrometry (MS) is crucial for determining the molecular weight and fragmentation patterns, further confirming the structure. [, ]

ANone: DNP is widely used as a plasticizer in polymers like polyvinyl chloride (PVC). It enhances flexibility, workability, and temperature range by embedding itself between polymer chains, reducing intermolecular forces and increasing free volume. [, , ]

ANone: While generally stable, DNP's stability can be influenced by factors like temperature, UV exposure, and contact with certain chemicals. Studies have investigated its stability in various applications, including its use in polymers and as a stationary phase in gas chromatography. [, , , , ]

ANone: Gas chromatography (GC) coupled with mass spectrometry (MS) is a common method for analyzing DNP in environmental and biological samples. Samples are typically extracted using solvents like hexane or ethyl acetate, followed by purification steps like solid-phase extraction (SPE) to remove interfering compounds. The purified extract is then injected into the GC-MS system, where DNP is separated based on its volatility and detected based on its mass-to-charge ratio. [, , , , ]

ANone: Analyzing DNP in complex matrices like food, environmental samples, and biological fluids can be challenging due to the presence of interfering compounds. Efficient extraction and purification methods are crucial to isolate DNP and achieve accurate quantification. [, ]

ANone: Studies have investigated the fate of DNP in aerobic sewage treatment systems. While DNP exhibits some biodegradability, it may not be completely removed during treatment processes. Research suggests that DNP can be released into the environment during the production, use, and disposal of DNP-containing products. []

ANone: As with many phthalates, DNP's persistence and potential for bioaccumulation raise concerns about its ecological impact. Further research is needed to fully understand the long-term consequences of DNP release into the environment. [, ]

ANone: Researchers and industry are actively exploring alternatives to DNP due to growing concerns about its potential health and environmental effects. These alternatives include other high molecular weight phthalates, as well as non-phthalate plasticizers derived from renewable resources. []

ANone: Numerous databases and research tools are available for scientists studying DNP. These include chemical databases like PubChem and ChemSpider for structural and property information, toxicology databases like TOXNET and EPA's ECOTOX database, and scientific literature databases like PubMed and Web of Science for accessing relevant research articles. []

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